molecular formula C11H13NO2 B8759298 1-(4-Methoxyindolin-1-yl)ethanone

1-(4-Methoxyindolin-1-yl)ethanone

Cat. No.: B8759298
M. Wt: 191.23 g/mol
InChI Key: FAIUJBNBBDWUAC-UHFFFAOYSA-N
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Description

1-(4-Methoxyindolin-1-yl)ethanone is an organic compound with the molecular formula C11H13NO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features an indole ring system substituted with a methoxy group at the 4-position and an ethanone group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyindolin-1-yl)ethanone can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring system . Another method involves the cyclization of ortho-substituted anilines followed by functional group modifications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyindolin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyindolin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyindolin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

1-(4-Methoxyindolin-1-yl)ethanone can be compared with other indole derivatives, such as:

  • 1-(4-Methylindolin-1-yl)ethanone
  • 1-(4-Ethoxyindolin-1-yl)ethanone
  • 1-(4-Chloroindolin-1-yl)ethanone

These compounds share a similar indole ring system but differ in the substituents at the 4-position. The unique methoxy group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-7-6-9-10(12)4-3-5-11(9)14-2/h3-5H,6-7H2,1-2H3

InChI Key

FAIUJBNBBDWUAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Microanalyses were carried out by MEDAC Ltd., Brunel University, Uxbridge, U.K. Amino acid analyses were performed at the Department of Biochemistry, University of Cambridge, using a Pharmacia AlphaPlus Analyser with ninhydrin detection. 1H NMR spectra were determined in CDCl3 with tetramethylsilane as internal standard unless otherwise stated on JEOL FX90Q, Bruker AM 400WB or Varian Unity Plus 500 spectrometers. The 13C NMR spectrum was determined on a Bruker AM 400WB spectrometer. Positive ion FAB mass spectra at high resolution were obtained on a VG ZAB-SE instrument and negative ion spectra at low resolution were obtained by nanoelectrospray on a Thermoquest LCQ ion trap instrument. IR spectra were in Nujol mulls unless otherwise specified. Merck 9385 silica gel was used for flash chromatography. Organic extracts were dried over Na2SO4 and solvents were evaporated under reduced pressure. Sodium or ammonium phosphate buffer solutions were prepared from NaH2PO4.2H2O or NH4H2PO4 at the specified molarities in water and adjusted to the required pH value with 2 M aq. NaOH. HPLC data were obtained on Waters equipment using a reverse-phase column [Merck Lichrosphere RP8 column (Cat. No. 50832)]. UV detection was with a Waters 484 detector at 254 nm. Preparative HPLC was performed on a 2×30 cm column (Waters C18 packing material, Cat. No. 20594). 1-Acetylindoline (20) and 1-acetyl-5-bromoindoline (21) were prepared by literature methods. 5-Bromoindoline (22) was obtained by acidic methanolysis of 1-acetyl-5-bromoindoline (cf preparation of 12). 1,5-Diacetylindoline was prepared as described (23) but using 1,2-dichloroethane instead of carbon disulfide as solvent. 1-(2-Nitrophenylethyl) phosphate (24) was prepared as described (25). 4-Methoxyindole was prepared as described (26), reduced to 4-methoxyindoline as described (27) and acetylated to give 1-acetyl-4-methoxyindoline (28). N,N-Dimethyl-2-methyl-3-nitroaniline was prepared by a modification of a previously described method (29). Amberlite XAD-2 resin (Merck) was purified before use by exhaustive extraction with ethanol in a Soxhlet thimble, until the UV spectrum of the extract showed no absorption.
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